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molecular formula C6H6BrNO2S B012237 Ethyl 2-bromothiazole-4-carboxylate CAS No. 100367-77-9

Ethyl 2-bromothiazole-4-carboxylate

Cat. No. B012237
M. Wt: 236.09 g/mol
InChI Key: CNHISCQPKKGDPO-UHFFFAOYSA-N
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Patent
US06472386B1

Procedure details

To a sulfuric acid solution (120 mL) of ethyl 2-aminothiazole-4-carboxylate (7.47 g), copper sulfate (10.91 g) and sodium bromide (8.12 g), a solution of sodium nitrite (3.63 g) in ice water was added dropwise over 15 minutes under ice cooling. The resultant mixture was stirred for 30 minutes and for 2 hours at room temperature. Ether was added to the reaction mixture, and the mixture was washed with water. The resultant water layer was neutralized with sodium hydroxide and extracted with ether. The extract was combined with the previously separated ether layer, washed with saturated brine and dried over anhydrous sodium sulfate. After concentrating the combined ether layer under reduced pressure, the resultant residue was purified by column chromatography on silica gel (chloroform), and the resultant crude crystals were recrystallized from hexane to obtain the title compound.
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
7.47 g
Type
reactant
Reaction Step One
Quantity
8.12 g
Type
reactant
Reaction Step One
Quantity
3.63 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10.91 g
Type
catalyst
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.N[C:7]1[S:8][CH:9]=[C:10]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[N:11]=1.[Br-:17].[Na+].N([O-])=O.[Na+]>S([O-])([O-])(=O)=O.[Cu+2].CCOCC>[Br:17][C:7]1[S:8][CH:9]=[C:10]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[N:11]=1 |f:2.3,4.5,6.7|

Inputs

Step One
Name
Quantity
120 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
7.47 g
Type
reactant
Smiles
NC=1SC=C(N1)C(=O)OCC
Name
Quantity
8.12 g
Type
reactant
Smiles
[Br-].[Na+]
Name
Quantity
3.63 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
10.91 g
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Cu+2]
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the mixture was washed with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
After concentrating the combined ether layer under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resultant residue was purified by column chromatography on silica gel (chloroform)
CUSTOM
Type
CUSTOM
Details
the resultant crude crystals were recrystallized from hexane

Outcomes

Product
Name
Type
product
Smiles
BrC=1SC=C(N1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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